![molecular formula C13H15N5O B7511224 (Z)-N,N-dimethyl-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enamide](/img/structure/B7511224.png)
(Z)-N,N-dimethyl-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enamide
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Overview
Description
DMTT is a tetrazole-based compound that was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, DMTT has been the subject of numerous scientific studies due to its potential as a therapeutic agent. DMTT has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of DMTT is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. DMTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DMTT has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of inflammation and glucose metabolism.
Biochemical and physiological effects:
DMTT has been shown to have a number of biochemical and physiological effects. In animal models, DMTT has been shown to reduce inflammation, reduce pain, and protect against neurodegeneration. DMTT has also been shown to improve glucose metabolism and reduce insulin resistance.
Advantages and Limitations for Lab Experiments
One advantage of using DMTT in lab experiments is its relatively simple synthesis method. Additionally, DMTT has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using DMTT in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several areas of future research that could be explored with regards to DMTT. One area of interest is the potential use of DMTT in the treatment of neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for DMTT. Additionally, further studies are needed to fully understand the mechanism of action of DMTT and its potential therapeutic applications in various diseases.
In conclusion, DMTT is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DMTT has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. While there are still many questions to be answered about DMTT, its potential as a therapeutic agent makes it an exciting area of research for scientists.
Synthesis Methods
DMTT can be synthesized using a two-step process. The first step involves the reaction of 5-methyl-1H-tetrazole with acryloyl chloride to form 2-(5-methyltetrazol-1-yl)prop-2-en-1-one. The second step involves the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal to form DMTT.
Scientific Research Applications
DMTT has been studied for its potential therapeutic applications in various diseases. One study found that DMTT has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that DMTT has analgesic effects and can reduce pain in animal models. Additionally, DMTT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(Z)-N,N-dimethyl-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-10-14-15-16-18(10)12(13(19)17(2)3)9-11-7-5-4-6-8-11/h4-9H,1-3H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVNOQBNAONIC-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1/C(=C\C2=CC=CC=C2)/C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N-dimethyl-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enamide |
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